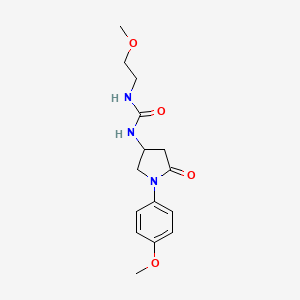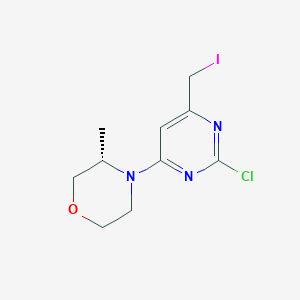
1-(2-Methoxyethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxyethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a urea derivative that has been synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
Stereoselective Synthesis
The compound has been utilized in the stereoselective synthesis of metabolites. For instance, in the synthesis of an active metabolite of the potent PI3 kinase inhibitor PKI-179, this compound played a crucial role in achieving stereochemical determination and purity (Chen et al., 2010).
Chemical Synthesis Methods
Different methods for synthesizing this compound have been explored. A study by Sarantou and Varvounis (2022) highlighted two different synthesis methods, emphasizing the efficiency and yield of the final product, which was characterized using various spectroscopic techniques (Sarantou & Varvounis, 2022).
Enzyme Inhibition and Anticancer Activity
Significant research has focused on enzyme inhibition and anticancer properties. Mustafa, Perveen, and Khan (2014) synthesized urea derivatives, including variants of this compound, to study their effects on enzymes and prostate cancer cells, revealing in vitro anticancer activity (Mustafa, Perveen, & Khan, 2014).
Acetylcholinesterase Inhibition
The compound has been part of studies exploring acetylcholinesterase inhibition. A series including this compound was synthesized to optimize interactions with enzyme binding sites, showing potential in neurodegenerative disorder treatments (Vidaluc et al., 1995).
Conformational Studies
Conformational and tautomeric control studies have involved this compound. Kwiatkowski, Kolehmainen, and Ośmiałowski (2019) designed and prepared derivatives, investigating their conformational equilibriums and tautomeric shifts, with implications in molecular sensing (Kwiatkowski, Kolehmainen, & Ośmiałowski, 2019).
Food Consumption Modulation
In behavioral studies, variants of this compound have been used to study compulsive food consumption in rats, offering insights into the role of orexin receptors in binge eating and possible pharmacological treatments (Piccoli et al., 2012).
Molecular Self-Assembly
This compound has been part of research on molecular self-assembly, particularly in the study of hydrogen-bonded complexes and their conformational changes (Corbin et al., 2001).
Propiedades
IUPAC Name |
1-(2-methoxyethyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c1-21-8-7-16-15(20)17-11-9-14(19)18(10-11)12-3-5-13(22-2)6-4-12/h3-6,11H,7-10H2,1-2H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFVSPMLBLISDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Propyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2712012.png)
![N-{4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]phenyl}acetamide](/img/structure/B2712014.png)
![2,5-Difluoro-4-[(prop-2-enoylamino)methyl]benzoic acid](/img/structure/B2712015.png)
![7-Hexyl-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2712016.png)

![8-Methyl-3-[(4-methyl-1,3-thiazol-2-yl)oxy]-8-azabicyclo[3.2.1]octane](/img/structure/B2712018.png)
![8-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid](/img/structure/B2712019.png)
![N-(2,3-dimethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2712020.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2712026.png)

![N-(3-chloro-4-methylphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2712030.png)
![N-[1-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylacetamide](/img/structure/B2712031.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2712034.png)